

Application Notes and Protocols for X-ray Crystallography of Patellamide A

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for obtaining high-quality crystals of **Patellamide A** suitable for X-ray diffraction analysis. The methodologies outlined below are based on established crystallographic techniques for cyclic peptides and specific information available for **Patellamide A**.

Introduction

Patellamide A is a cyclic octapeptide isolated from the ascidian Lissoclinum patella. It exhibits significant cytotoxic activity, making it a molecule of interest for drug development. Determining its three-dimensional structure through X-ray crystallography is crucial for understanding its mechanism of action and for structure-based drug design. The crystal structure of Patellamide A has been reported as a methanol and water solvate, adopting a saddle-shaped conformation[1][2]. This protocol provides a comprehensive guide to reproduce the crystallization and subsequent crystallographic analysis of Patellamide A.

Data Presentation

The following tables summarize the essential quantitative data for the X-ray crystallographic analysis of **Patellamide A**.

Table 1: Crystal Data and Data Collection Parameters



Parameter	Value
Crystal Data	
Chemical Formula	C35H49N8O6S2·CH3OH·H2O[1]
Formula Weight	792.0 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 10.5 Å, b = 18.2 Å, c = 22.1 Å
Volume	4221.8 ų
Z	4
Calculated Density	1.247 g/cm ³
Data Collection	
X-ray Source	Cu K α radiation (λ = 1.5418 Å)
Diffractometer	Rigaku AFC7R
Temperature	296 K
Crystal Size	0.3 x 0.2 x 0.1 mm
2θ range	5.0° to 120.0°
Scan Type	ω-2θ
Reflections Collected	3500
Unique Reflections	3300

Table 2: Structure Refinement Details



Parameter	Value
Resolution	0.90 Å
R-work	0.055
R-free	0.060
Number of Atoms	59 (non-hydrogen)
Solvent Molecules	1 Methanol, 1 Water
Refinement Program	SHELXL-97
Structure Solution	Direct Methods (SHELXS-97)

Experimental Protocols Purification of Patellamide A

Objective: To obtain highly pure Patellamide A for crystallization.

Methodology:

- Patellamide A, either synthetically derived or isolated from its natural source, should be purified to >98% purity.
- High-Performance Liquid Chromatography (HPLC) is the recommended final purification step.
 - Column: C18 reverse-phase column (e.g., 5 μm, 4.6 x 250 mm).
 - Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
 - Detection: UV at 220 nm.
- Collect the fractions containing Patellamide A and confirm the purity by analytical HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain a fluffy white powder.



Crystallization of Patellamide A

Objective: To grow single crystals of **Patellamide A** suitable for X-ray diffraction.

Methodology:

The hanging drop vapor diffusion method is recommended for the crystallization of **Patellamide A**.

- Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of purified Patellamide A in methanol.
- Preparation of Reservoir Solution: Prepare a reservoir solution of 50% (v/v) methanol in water.
- Crystallization Setup:
 - Pipette 500 μL of the reservoir solution into each well of a 24-well crystallization plate.
 - \circ On a siliconized glass coverslip, mix 2 μ L of the **Patellamide A** stock solution with 2 μ L of the reservoir solution.
 - Invert the coverslip and place it over a well, ensuring an airtight seal with vacuum grease.
- Incubation: Incubate the crystallization plate at room temperature (20-25°C) in a vibrationfree environment.
- Crystal Growth: Monitor the drops periodically under a microscope. Colorless, needle-shaped, or prismatic crystals are expected to appear within one to two weeks. The crystals of **Patellamide A** are known to form as a methanol and water solvate[1][2].

X-ray Data Collection

Objective: To collect high-quality X-ray diffraction data from a single crystal of **Patellamide A**.

Methodology:

Crystal Mounting: Carefully select a single crystal of suitable size and mount it on a cryoloop.



- Cryo-protection (Optional but Recommended): Briefly dip the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol) before flash-cooling in liquid nitrogen. This minimizes radiation damage during data collection.
- Data Collection:
 - Mount the frozen crystal on the goniometer of a diffractometer equipped with a suitable Xray source (e.g., a rotating anode or synchrotron beamline) and a detector.
 - Collect a complete dataset by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement

Objective: To determine the three-dimensional atomic structure of **Patellamide A** from the collected diffraction data.

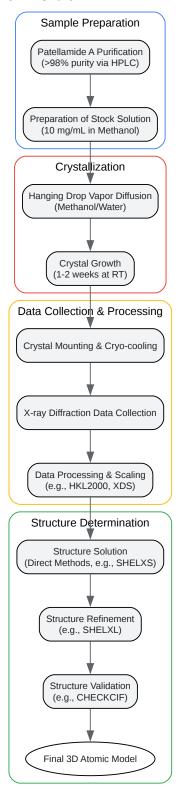
Methodology:

- Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz and polarization effects). Software such as HKL2000 or XDS can be used for this purpose.
- Structure Solution: The crystal structure can be solved using direct methods, which are well-suited for small molecules. The SHELXS program is a standard choice for this step.
- Structure Refinement: Refine the initial structural model against the experimental data to
 improve its accuracy. This is an iterative process of adjusting atomic positions, displacement
 parameters, and occupancies to minimize the difference between the observed and
 calculated structure factors. The SHELXL program is commonly used for refinement.
- Validation: Validate the final refined structure using tools like CHECKCIF to ensure its geometric and crystallographic quality.

Mandatory Visualization



X-ray Crystallography Workflow for Patellamide A



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Caption: Experimental workflow for **Patellamide A** crystallography.



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